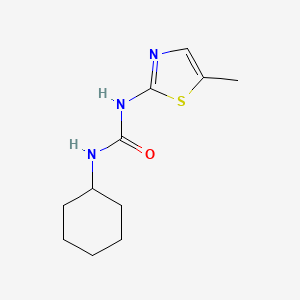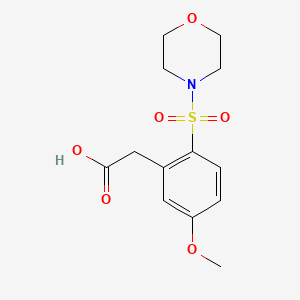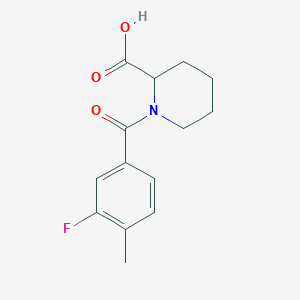![molecular formula C13H15NO2 B7468988 3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)
3-[1-(Furan-2-ylmethylamino)ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Furan-2-ylmethylamino)ethyl]phenol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a phenol derivative that contains a furan ring and an ethylamino group, making it a unique molecule with interesting properties. In
Mecanismo De Acción
The mechanism of action of 3-[1-(Furan-2-ylmethylamino)ethyl]phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 3-[1-(Furan-2-ylmethylamino)ethyl]phenol has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects
3-[1-(Furan-2-ylmethylamino)ethyl]phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 3-[1-(Furan-2-ylmethylamino)ethyl]phenol has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Furthermore, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases that are characterized by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[1-(Furan-2-ylmethylamino)ethyl]phenol in lab experiments include its unique chemical structure, which makes it a potential candidate for the development of new drugs and therapies. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for research. However, the limitations of using 3-[1-(Furan-2-ylmethylamino)ethyl]phenol in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for research involving 3-[1-(Furan-2-ylmethylamino)ethyl]phenol. One area of research could focus on the development of new antibiotics based on the antimicrobial properties of this compound. Additionally, further research could investigate the potential use of 3-[1-(Furan-2-ylmethylamino)ethyl]phenol in the treatment of cancer and other diseases. Furthermore, future research could focus on the development of new drugs and therapies based on the unique chemical structure of this compound.
Métodos De Síntesis
The synthesis of 3-[1-(Furan-2-ylmethylamino)ethyl]phenol involves the reaction of 2-furaldehyde with 3-aminophenol in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. This synthesis method has been optimized to produce large quantities of 3-[1-(Furan-2-ylmethylamino)ethyl]phenol for research purposes.
Aplicaciones Científicas De Investigación
3-[1-(Furan-2-ylmethylamino)ethyl]phenol has been studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been studied for its potential use as an antioxidant, as it has been shown to have free radical scavenging activity. Furthermore, 3-[1-(Furan-2-ylmethylamino)ethyl]phenol has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
3-[1-(furan-2-ylmethylamino)ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10(11-4-2-5-12(15)8-11)14-9-13-6-3-7-16-13/h2-8,10,14-15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKVAYZSGHHBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Furan-2-ylmethylamino)ethyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7468910.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide](/img/structure/B7468911.png)

![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)
![1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)
![4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)

![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)

![2-[(2-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468961.png)


![5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole](/img/structure/B7468998.png)